Cyclopentanone, 2,5-bis(2-thienylmethylene)-
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Overview
Description
Cyclopentanone, 2,5-bis(2-thienylmethylene)- is an organic compound with the molecular formula C15H12OS2. It is characterized by the presence of two thienylmethylene groups attached to a cyclopentanone ring. This compound is notable for its unique structure, which includes aromatic thiophene rings and a central cyclopentanone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanone, 2,5-bis(2-thienylmethylene)- typically involves the condensation of cyclopentanone with 2-thiophenecarboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the final product.
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanone, 2,5-bis(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene rings to dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophenes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Cyclopentanone, 2,5-bis(2-thienylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis(2-thienylmethylene)- is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the modulation of cellular processes. Studies have suggested that it may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Cyclopentanone, 2,5-bis(2-thienylmethylene)- can be compared with other similar compounds, such as:
Cyclopentanone, 2,5-bis(4-methoxybenzylidene)-: This compound has similar structural features but with methoxybenzylidene groups instead of thienylmethylene groups. It exhibits different chemical and biological properties due to the presence of the methoxy groups.
Cyclopentanone, 2,5-bis(4-nitrobenzylidene)-: The nitrobenzylidene groups confer different reactivity and biological activities compared to the thienylmethylene groups.
Properties
IUPAC Name |
2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZCKDPBMGECB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384507 |
Source
|
Record name | Cyclopentanone, 2,5-bis(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-07-6 |
Source
|
Record name | Cyclopentanone, 2,5-bis(2-thienylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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